6-(Aminomethyl)pyrimidin-4-amine

Vue d'ensemble

Description

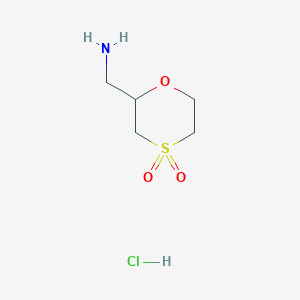

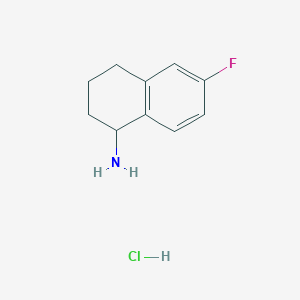

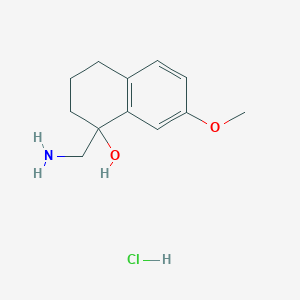

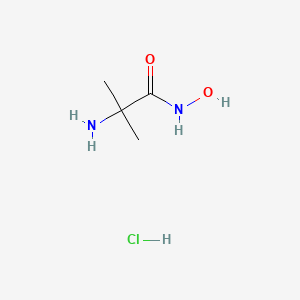

6-(Aminomethyl)pyrimidin-4-amine is a compound with the molecular weight of 160.61 . It is a solid substance and is also known as 6-(aminomethyl)-4-pyrimidinamine hydrochloride .

Synthesis Analysis

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine, can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)pyrimidin-4-amine is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H .Chemical Reactions Analysis

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine, can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/Applications De Recherche Scientifique

Antifungal Applications

6-(Aminomethyl)pyrimidin-4-amine: has been utilized in the synthesis of novel pyrimidine derivatives with significant antifungal activities. These compounds have shown efficacy against a variety of phytopathogenic fungi, offering potential as agricultural fungicides . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can lead to enhanced antifungal properties, which could be pivotal in addressing crop diseases and resistance issues.

Acaricidal Properties

Research has indicated that derivatives of 6-(Aminomethyl)pyrimidin-4-amine can serve as potent acaricides. A particular compound, identified as HNPC-A188, exhibits remarkable acaricidal activity against Tetranychus urticae , a common mite pest. This activity is attributed to the compound’s ability to disrupt mitochondrial electron transport, highlighting its potential in pest control .

Anti-Inflammatory Potential

Pyrimidine derivatives, including those based on 6-(Aminomethyl)pyrimidin-4-amine , have been explored for their anti-inflammatory effects. These compounds can inhibit the expression and activities of various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests a promising avenue for the development of new anti-inflammatory drugs .

Synthesis of Pyrimidine Derivatives

The compound serves as a key intermediate in the synthesis of a wide range of pyrimidine derivatives. These derivatives have diverse biological activities and are crucial in the development of new pharmaceuticals and agrochemicals. The versatility of 6-(Aminomethyl)pyrimidin-4-amine in synthesis underscores its importance in medicinal chemistry and drug discovery .

Role in Life Science Studies

Natural compounds containing pyrimidine skeletons, such as vitamin B1 and nucleotide bases, play an essential role in life sciences6-(Aminomethyl)pyrimidin-4-amine and its derivatives contribute to this field by serving as analogs or mimics of naturally occurring pyrimidines, aiding in the study of biological processes and the development of biomimetic materials .

Development of Antimicrobial Agents

Given the broad spectrum of biological activities, pyrimidine derivatives synthesized from 6-(Aminomethyl)pyrimidin-4-amine are being investigated as potential antimicrobial agents. Their ability to interfere with microbial cell functions makes them candidates for addressing antibiotic resistance and developing new treatment options .

Agricultural Chemical Research

In agriculture, pyrimidine-based fungicides have been crucial in managing plant diseases6-(Aminomethyl)pyrimidin-4-amine derivatives contribute to this sector by providing new chemical entities that can be optimized for enhanced efficacy and reduced toxicity, thereby improving crop protection strategies .

Pharmaceutical Research

The pharmaceutical industry benefits from the diverse pharmacological properties of pyrimidine derivatives. 6-(Aminomethyl)pyrimidin-4-amine is instrumental in creating compounds with potential therapeutic applications, ranging from antiviral to anticancer activities. Its role in drug design and discovery is thus invaluable .

Mécanisme D'action

Target of Action

6-(Aminomethyl)pyrimidin-4-amine is a pyrimidinamine derivative that has shown significant activity against certain strains of Mycobacterium tuberculosis . The primary target of this compound is the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Pharmacokinetics

It is known that the compound has a molecular weight of less than 400, which suggests that it may have good bioavailability

Result of Action

The result of the action of 6-(Aminomethyl)pyrimidin-4-amine is the inhibition of the growth of Mycobacterium tuberculosis. In vitro studies have shown that the compound has a minimum inhibitory concentration (MIC) value of 0.488–62.5 µM against the GFP reporter strain of Mycobacterium tuberculosis .

Action Environment

The action of 6-(Aminomethyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the development of resistance to pyrimidinamine derivatives can occur due to improper use of these compounds . Therefore, it is crucial to use this compound judiciously to maintain its efficacy and prevent the development of resistance.

Propriétés

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBMZFZIAACAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744279 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)pyrimidin-4-amine | |

CAS RN |

933735-24-1 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)